Cas no 1904-24-1 (5-ethyl-1H-pyrazol-3-amine)

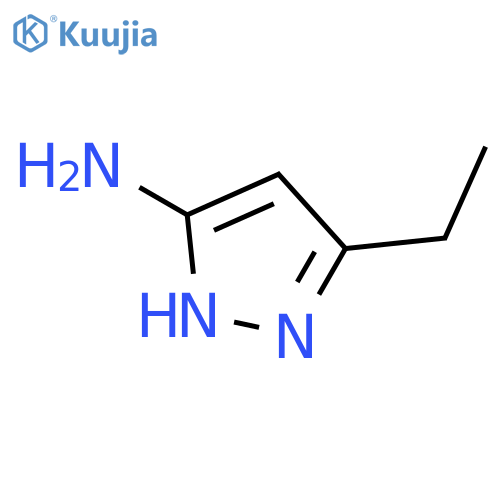

5-ethyl-1H-pyrazol-3-amine structure

商品名:5-ethyl-1H-pyrazol-3-amine

5-ethyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-1H-pyrazol-5-amine

- 5-ETHYL-2H-PYRAZOL-3-YLAMINE

- 3-Amino-5-ethyl-1H-pyrazole

- 3-Amino-5-ethyl-2H-pyrazole

- 3-Amino-5-ethylpyrazole

- 5-Amino-3-ethyl-1H-pyrazole

- 5-ethyl-1H-pyrazol-3-amine

- H50782

- 5-ethyl-3-aMino-1H-pyrazole

- 1H-Pyrazol-3-amine, 5-ethyl-

- 3-Ethyl-1H-pyrazol-5-amine hydrochloride

- 5-amino-3-ethylpyrazole

- ethyl-5-aminopyrazole

- 5-ethyl-2H-pyrazol-3-amine

- 1H-Pyrazol-5-amine, 3-ethyl-

- AXDGPQLEVYSXNL-UHFFFAOYSA-N

- BCP27324

- BBL1

- EN300-55759

- 133284-57-8

- PB34258

- 5-Amino-3-ethyl-1H-pyrazole, AldrichCPR

- MFCD02255832

- 3-Amino-5-ethyl-1H-pyrazole, 97%

- AM20090110

- MFCD08060982

- 1904-24-1

- W-206403

- AKOS005202678

- AKOS022358022

- CS-W016620

- SY008703

- Z360168062

- FT-0756301

- CHEBI:194587

- SCHEMBL174227

- FT-0646795

- GS-4088

- DTXSID00621279

- BBL100750

- STL554544

- DB-006944

- DA-23652

- 1429171-58-3

-

- MDL: MFCD02255832

- インチ: 1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8)

- InChIKey: AXDGPQLEVYSXNL-UHFFFAOYSA-N

- ほほえんだ: N1([H])C(=C([H])C(N([H])[H])=N1)C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 111.079647g/mol

- ひょうめんでんか: 0

- XLogP3: 0.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 111.079647g/mol

- 単一同位体質量: 111.079647g/mol

- 水素結合トポロジー分子極性表面積: 54.7Ų

- 重原子数: 8

- 複雑さ: 74.1

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- 密度みつど: 1.126 g/mL at 25 °C

- ふってん: 313.758°C at 760 mmHg

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.542

- PSA: 54.70000

- LogP: 1.13550

5-ethyl-1H-pyrazol-3-amine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S23; S26; S36/37/39

-

危険物標識:

- リスク用語:R22; R36/37/38

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

- 危険レベル:IRRITANT

5-ethyl-1H-pyrazol-3-amine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-ethyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB466213-5 g |

5-Ethyl-1H-pyrazol-3-amine; 95% |

1904-24-1 | 5g |

€186.60 | 2022-03-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031174-5g |

5-ethyl-1H-pyrazol-3-amine |

1904-24-1 | 97% | 5g |

¥274 | 2024-05-25 | |

| Chemenu | CM110904-1g |

5-ethyl-1H-pyrazol-3-amine |

1904-24-1 | 95+% | 1g |

$71 | 2021-08-06 | |

| Enamine | EN300-55759-1.0g |

3-ethyl-1H-pyrazol-5-amine |

1904-24-1 | 95% | 1g |

$33.0 | 2023-05-03 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0143-5g |

5-Ethyl-2H-pyrazol-3-ylamine |

1904-24-1 | 96% | 5g |

¥856.91 | 2025-01-20 | |

| Ambeed | A152439-250mg |

3-Amino-5-ethylpyrazole |

1904-24-1 | 97% | 250mg |

$6.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D689627-10g |

3-Amino-5-ethylpyrazole |

1904-24-1 | >97% | 10g |

$155 | 2024-07-20 | |

| Enamine | EN300-55759-2.5g |

3-ethyl-1H-pyrazol-5-amine |

1904-24-1 | 95% | 2.5g |

$59.0 | 2023-05-03 | |

| Enamine | EN300-55759-5.0g |

3-ethyl-1H-pyrazol-5-amine |

1904-24-1 | 95% | 5g |

$103.0 | 2023-05-03 | |

| Fluorochem | 077556-250mg |

3-Ethyl-1H-pyrazol-5-amine |

1904-24-1 | 95% | 250mg |

£21.00 | 2022-03-01 |

5-ethyl-1H-pyrazol-3-amine 関連文献

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

3. Book reviews

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

1904-24-1 (5-ethyl-1H-pyrazol-3-amine) 関連製品

- 126748-58-1(5-Propyl-1H-pyrazol-3-ylamine)

- 56367-26-1(3-butyl-1H-pyrazol-5-amine)

- 34334-96-8(3-methyl-5-nitro-1H-pyrazole)

- 82560-12-1(3-tert-butyl-1H-pyrazol-5-amine)

- 1820-80-0(1H-pyrazol-5-amine)

- 1453-58-3(3-Methylpyrazole)

- 49633-25-2(3-Isopropyl-1H-pyrazole)

- 56367-24-9(5-(propan-2-yl)-1H-pyrazol-3-amine)

- 1572-10-7(5-phenyl-1H-pyrazol-3-amine)

- 3524-32-1(2,5-dimethylpyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1904-24-1)5-ethyl-1H-pyrazol-3-amine

清らかである:99%

はかる:25g

価格 ($):306.0